molecular formula C19H18O6 B1154049 Methylophiopogonanone A CAS No. 74805-92-8

Methylophiopogonanone A

カタログ番号: B1154049
CAS番号: 74805-92-8
分子量: 342.3 g/mol
InChIキー: BXTNNJIQILYHJB-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylophiopogonanone A (MOP-A) is a natural product isolated from the marine sponge Phyllospongia foliascens. It is a sesquiterpene lactone and belongs to the family of phloroglucinols. The main focus of research on MOP-A has been its potential for medicinal applications, as well as its biotechnological uses. MOP-A has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor properties.

科学的研究の応用

  • Cardioprotective Effects : MO-A, extracted from Ophiopogon japonicus, has shown promise in treating myocardial ischemia and thrombosis. It has been found effective in reducing myocardial apoptosis and infarct size in ischemia/reperfusion (I/R) injuries in mice, primarily by activating the PI3K/Akt/eNOS signaling pathway (He et al., 2016).

  • Cerebral Ischemia/Reperfusion Injury : In studies involving cerebral I/R injury, MO-A has demonstrated neuroprotective effects. It reduced infarct volume and brain edema, improved neurological outcomes, and attenuated blood-brain barrier disruption by suppressing MMP-9 and restoring tight junction proteins (Lin et al., 2015).

  • Cytochrome P450 Enzyme Interaction : MO-A also shows interaction with cytochrome P450 enzymes. It acts as a reversible inhibitor for several of these enzymes, but also acts as an inactivator for CYP2D6 and CYP2E1, suggesting potential implications for drug metabolism and herb-drug interactions (Tu et al., 2020).

  • Hyperlipidemia and Obesity : Research has indicated that MO-A may have a hypolipidemic effect, showing efficacy in reducing serum and hepatic lipid levels in rats induced with hyperlipidemia. It also impacted the regulation of genes related to lipid metabolism, suggesting its potential for treating dyslipidemia and obesity (Li et al., 2020).

  • Metabolite Identification : The metabolites of MO-A have been identified, with findings suggesting various metabolic pathways including hydroxylation, demethylenation, glucuronidation, and more. This is critical for understanding the disposition and pharmacokinetics of MO-A (Wu et al., 2022).

  • Anti-inflammatory Activities : MO-A, as part of Ophiopogonis Radix, has been found to exert anti-inflammatory effects, particularly in the context of chronic inflammation. This is significant for applications in conditions like age-related diseases and cardiovascular disorders (Kitahiro et al., 2018).

作用機序

Target of Action

Methylophiopogonanone A (Mo-A) is a flavonoid derivative that primarily targets the MgrA-DNA interaction nexus . MgrA is a pivotal virulence determinant in Staphylococcus aureus, orchestrating resistance, adherence, and hundreds of virulence targets . Mo-A also inhibits several human cytochrome P450 enzymes (CYPs) and stimulates OATP1B1 .

Mode of Action

Mo-A acts as a potent disruptor of the MgrA-DNA interaction nexus . It effectively inhibits the expression of virulence factors such as Hla and Pvl in S. aureus and markedly reduces its adhesion capability to fibrinogen . Mo-A also downregulates the transcription of genes associated with immune evasion, such as nucleases (nuc), Staphylococcal Chemotaxis Inhibitory Protein (chips), and Staphylococcal Complement Inhibitor (scin), thereby undermining immune escape and amplifying neutrophil chemotaxis .

Biochemical Pathways

Mo-A affects the ROS/NLRP3 pathway . It increases the activities of superoxide dismutase (SOD) and catalase (CAT), inhibits the production of reactive oxygen species (ROS), and reduces the activation of NLRP3 inflammasome . This leads to a decrease in the release of lactate dehydrogenase (LDH) and inhibition of pyroptosis in macrophages induced by lipopolysaccharides (LPS) and adenosine triphosphate (ATP) .

Pharmacokinetics

It has been shown to inhibit all tested human udp-glucuronosyltransferases (hugts) including ugt1a1, one of the most important detoxification enzymes in humans . This suggests that Mo-A may have significant effects on drug metabolism and bioavailability.

Result of Action

On a cellular landscape, Mo-A exerts a mitigating influence on the deleterious effects inflicted by S. aureus USA300 on A549 cells . It also inhibits pyroptosis in macrophages induced by LPS and ATP . These effects can be reversed by the ROS promoter H2O2 , indicating that Mo-A’s action is dependent on the redox state of the cell.

Action Environment

Environmental factors can influence the action of Mo-A. For instance, it has been observed that synthetic intermediates of Mo-A having two methyl groups on a phloroacetophenone-type ring are susceptible to air oxidation . This suggests that the methyl groups enhance susceptibility to air oxidation, which could potentially influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Methylophiopogonanone A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, including CYP1A, CYP2C8, CYP2C9, CYP2C19, and CYP3A, in a reversible manner . Additionally, this compound inhibits the activity of UDP-glucuronosyltransferases, which are essential for the detoxification of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating metabolic processes and drug interactions.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to protect against cerebral ischemia/reperfusion injury by reducing infarct volume, brain edema, and improving neurological deficit scores . The compound also influences cell signaling pathways, such as the ROS/NLRP3 pathway, by inhibiting the production of reactive oxygen species and reducing the activation of the NLRP3 inflammasome . These effects contribute to its anti-inflammatory and antioxidant properties, which are beneficial in treating inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It acts as a reversible inhibitor of cytochrome P450 enzymes, binding to the active sites and preventing substrate access . Additionally, this compound inhibits the activity of tyrosinase by coordinating with copper ions in the enzyme’s active center and forming hydrogen bonds with amino acid residues . These interactions result in the inhibition of enzyme activity and modulation of metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is chemically stable in various organic solvents, such as acetone, chloroform, methanol, and dimethyl sulfoxide . It undergoes oxidation on the surface of thin-layer chromatography plates, leading to the formation of more polar compounds

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on cerebral ischemia/reperfusion injury, treatment with this compound at doses of 2.5 mg/kg and 5.0 mg/kg significantly reduced infarct volume and brain edema, improved neurological deficit scores, and increased animal survival time . These findings suggest that the compound has a dose-dependent protective effect, with higher doses providing greater benefits. It is essential to investigate potential toxic or adverse effects at higher doses to ensure its safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes demethylation, resulting in the formation of catechol derivatives, which are further metabolized . The compound also interacts with enzymes such as superoxide dismutase and catalase, enhancing their activities and contributing to its antioxidant properties . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It has been shown to stimulate the activity of organic anion transporting polypeptide 1B1, facilitating the uptake of statins in HEK293T cells . Additionally, this compound can cross the blood-brain barrier, providing neuroprotective effects in cerebral ischemia/reperfusion injury . These findings indicate that the compound can be effectively transported and distributed to target tissues, enhancing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is localized in various cellular compartments, including the cytoplasm and mitochondria . Its localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cells. This subcellular localization is crucial for its antioxidant and anti-inflammatory effects, as it allows this compound to interact with key biomolecules and modulate cellular processes effectively.

特性

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTNNJIQILYHJB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703469
Record name (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74805-92-8
Record name Methylophiopogonanone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74805-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylophiopogonanone A
Reactant of Route 2
Methylophiopogonanone A
Reactant of Route 3
Methylophiopogonanone A
Reactant of Route 4
Methylophiopogonanone A
Reactant of Route 5
Methylophiopogonanone A
Reactant of Route 6
Methylophiopogonanone A
Customer
Q & A

Q1: How does Methylophiopogonanone A interact with biological targets?

A1: this compound has been shown to interact with various biological targets, including enzymes and signaling pathways. Notably, MOA inhibits specific cytochrome P450 enzymes (CYPs), influencing drug metabolism. [] It also demonstrates inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. [] Additionally, MOA has been shown to modulate the activity of UDP-glucuronosyltransferases (UGTs), another family of enzymes involved in drug metabolism. []

Q2: What are the downstream effects of this compound's interaction with these targets?

A2: The inhibition of CYPs by MOA can potentially lead to drug interactions by altering the metabolism and clearance of co-administered drugs. [, ] For instance, MOA's inhibition of CYP3A4 could impact the pharmacokinetics of drugs metabolized by this enzyme, such as nifedipine and felodipine. [] Its inhibitory effect on tyrosinase suggests potential applications in skin-lightening cosmetics by reducing melanin production. [, ] Modulation of UGT activity by MOA might also influence the metabolism and elimination of certain drugs, contributing to potential herb-drug interactions. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H20O6. Its molecular weight is 356.37 g/mol. []

Q4: What spectroscopic data are available for this compound?

A4: The structural characterization of this compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR data provide information about the compound's hydrogen and carbon framework, while MS confirms its molecular weight and fragmentation pattern. [, , ]

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: Research on MOA's metabolism has identified various metabolic pathways, including hydroxylation, demethylenation, glucuronidation, methylation, sulfation, and glutathione conjugation. [, ] Studies using liver microsomes and hepatocytes have identified multiple metabolites, providing insights into MOA's metabolic fate. [, ]

Q6: Does this compound interact with drug transporters or metabolizing enzymes?

A6: Yes, this compound has been shown to interact with drug transporters like OATP1B1 and OATP1B3, potentially affecting the uptake of certain drugs. [] Additionally, MOA exhibits inhibitory effects on CYP enzymes, particularly CYP3A4, which is involved in the metabolism of a wide range of drugs. [, ] It also interacts with UGT enzymes, further contributing to potential herb-drug interactions. []

Q7: What are the implications of these interactions for drug therapy?

A7: The interactions of MOA with drug transporters and metabolizing enzymes could lead to altered drug levels in the body. [, , , ] For example, MOA's inhibition of CYP3A4 may increase the exposure and potentially the risk of side effects of drugs metabolized by this enzyme. [] Therefore, caution is advised when co-administering MOA-containing herbal products with drugs that are substrates of these transporters or enzymes.

Q8: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A8: In vitro studies have demonstrated MOA's protective effects against H2O2-induced apoptosis in human umbilical vein endothelial cells (HUVECs), suggesting potential benefits in cardiovascular disease models. [] Animal studies have shown that MOA can attenuate cerebral ischemia/reperfusion injury, potentially by protecting the blood-brain barrier. [] Additionally, research indicates that MOA can alleviate high-fat diet-induced hyperlipidemia in rats, suggesting potential anti-hyperlipidemic effects. []

Q9: What is the safety profile of this compound?

A9: While preclinical studies suggest potential therapeutic benefits of MOA, its safety profile requires further investigation.

Q10: What analytical methods are commonly used for the characterization and quantification of this compound?

A10: Several analytical techniques are employed to characterize and quantify MOA, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying MOA in plant extracts and formulations. [, , , , , , ]
  • Ultra-High Performance Liquid Chromatography (UHPLC): This advanced form of HPLC offers enhanced resolution and sensitivity for analyzing complex samples containing MOA. []
  • Mass Spectrometry (MS): This technique helps determine the molecular weight of MOA and identify its metabolites. [, , ]
  • Tandem Mass Spectrometry (MS/MS): This technique provides structural information and enhances the specificity of MOA detection and quantification. [, ]
  • High-Performance Thin Layer Chromatography (HPTLC): This rapid and cost-effective technique can be used for preliminary screening and qualitative analysis of MOA in plant materials. []

Q11: How does the structure of this compound influence its activity?

A11: Studies investigating the structure-activity relationship of MOA and its derivatives have shown that modifications to its structure can significantly impact its biological activity. For example, the introduction of a dihydrochalcone moiety into the MOA structure resulted in a derivative with significantly enhanced inhibitory activity against Hypoxia-inducible factor (HIF)-1α. [] This finding highlights the importance of specific structural features for MOA's biological activity and the potential for developing more potent derivatives through structural modifications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。